(2-Aminophenyl)(3-methoxyphenyl)methanone
Description
Contextualization within Aminobenzophenone Chemistry
Aminobenzophenones are a class of organic compounds characterized by a benzophenone (B1666685) core substituted with an amino group. These compounds are of considerable interest in medicinal and organic chemistry. nih.gov The position of the amino and any other substituents on the aromatic rings significantly influences the molecule's chemical reactivity and biological activity.
The parent compound, 2-aminobenzophenone (B122507), is a well-established precursor in the synthesis of various fine chemicals, including dyes and polymers. nih.gov The introduction of a methoxy (B1213986) group at the 3'-position, as seen in (2-Aminophenyl)(3-methoxyphenyl)methanone, modulates the electronic properties of the molecule, which in turn affects its utility in synthetic applications. The methoxy group, being an electron-donating group, can influence the reaction pathways in subsequent synthetic steps.
Significance as a Chemical Scaffold and Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The aminobenzophenone scaffold is a cornerstone for the synthesis of a wide array of heterocyclic compounds. nih.govwum.edu.pl The presence of the amino and ketone functionalities in a 1,2-relationship on one of the aromatic rings allows for cyclization reactions to form various fused ring systems.
Notably, 2-aminobenzophenones are crucial precursors for the synthesis of benzodiazepines, a class of psychoactive drugs. wum.edu.plresearchgate.net For instance, substituted 2-aminobenzophenones are starting materials in the industrial synthesis of well-known benzodiazepines like lorazepam and chlordiazepoxide. researchgate.netgoogle.comgoogle.com The general synthetic approach involves the reaction of the aminobenzophenone with an amino acid or its derivative to form the seven-membered diazepine (B8756704) ring.
Furthermore, the reactivity of the aminobenzophenone core extends to the synthesis of other important heterocyclic systems. Research has demonstrated their utility in preparing quinolines, quinazolines, and acridones, which are scaffolds present in many biologically active molecules and functional materials. nih.govnih.govresearchgate.net For example, the reaction of 2-aminobenzophenones with compounds containing a reactive α-methylene group can lead to the formation of substituted quinolines. nih.gov
Overview of Research Trajectories for the Compound Class
Research involving aminobenzophenones continues to evolve, with several key trajectories. One major focus is the development of novel and more efficient synthetic methodologies. nih.gov Traditional methods for synthesizing aminobenzophenones, such as the Friedel-Crafts acylation, can suffer from limitations like poor regioselectivity and the use of harsh reagents. nih.govrsc.org Modern approaches, such as the one-pot transformation of acyl hydrazides, offer a more versatile and functional group-tolerant route to these important intermediates. nih.gov This particular method has been shown to be effective for a range of substituted aminobenzophenones. ucl.ac.uk
Another significant research direction is the exploration of the pharmacological potential of new derivatives. While the primary use of aminobenzophenones is as synthetic intermediates, some compounds within this class have shown intrinsic biological activities, including antimitotic and antitumor properties. nih.gov Researchers are therefore investigating how different substitution patterns on the benzophenone core influence these activities.
Finally, the application of aminobenzophenones in the synthesis of novel complex molecules remains an active area of investigation. Their ability to serve as a platform for constructing diverse heterocyclic structures makes them valuable tools for medicinal chemists and materials scientists in the quest for new therapeutic agents and functional materials. wum.edu.pl
Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKICDONQKXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminophenyl 3 Methoxyphenyl Methanone and Analogues
Classical Approaches in Aminobenzophenone Synthesis
Traditional methods for constructing aminobenzophenones have long relied on well-established reactions that form the bedrock of organic synthesis. These routes, while effective, often necessitate harsh conditions and may involve multiple steps, including the protection and subsequent deprotection of the reactive amino group. asianpubs.orgwum.edu.pl
Friedel-Crafts Acylation Strategies and Modifications
The Friedel-Crafts acylation is a cornerstone reaction for forming aryl ketones through the electrophilic substitution of an aromatic ring with an acyl halide or anhydride. nih.gov In the context of synthesizing 2-aminobenzophenones, the direct acylation of anilines is often problematic because N-acylation occurs much more rapidly than the desired C-acylation (ring acylation). researchgate.net Consequently, a common strategy involves the protection of the amino group, typically as an amide (e.g., acetanilide), before performing the Friedel-Crafts reaction. asianpubs.orgresearchgate.net Following the acylation, a hydrolysis step is required to deprotect the amino group. researchgate.net
The reaction is generally promoted by a Lewis acid catalyst. While traditional catalysts like aluminum chloride (AlCl₃) are used, they are often required in stoichiometric amounts and can be difficult to recycle. researchgate.net Research has focused on developing more efficient and reusable catalytic systems. For instance, metal triflates have emerged as effective catalysts for this transformation. Copper(II) triflate (Cu(OTf)₂) has shown significant catalytic activity in the benzoylation of anilides. researchgate.net A study comparing various metal triflates highlighted their differing efficiencies in this reaction.
Table 1: Effect of Various Metal Triflates on Friedel-Crafts Benzoylation Reaction conditions involved using the metal triflate to catalyze the benzoylation of a protected aniline (B41778), followed by hydrolysis. Data sourced from a study on the synthesis of aminobenzophenones.
| Entry | Metal Triflate Catalyst | Total Yield (%) | ortho/para Selectivity |
|---|---|---|---|
| 1 | Cu(OTf)₂ | 68 | 20/80 |
| 2 | Y(OTf)₃ | 34 | 17/83 |
| 3 | In(OTf)₃ | 64 | 28/72 |
| 4 | La(OTf)₃ | 40 | 16/84 |
| 5 | Bi(OTf)₃ | 57 | 20/80 |
Other catalytic systems, such as those based on gallium or hafnium triflates, have also been investigated to improve yields and facilitate catalyst recovery, particularly for acylating deactivated aniline derivatives. researchgate.netgoogle.com A significant challenge remains the control of regioselectivity, as acylation often occurs at the para-position relative to the activating amino group. asianpubs.org To achieve ortho-acylation, starting materials with a blocking group at the para-position are frequently employed. asianpubs.org
Grignard Reaction Pathways
Grignard reactions provide a powerful tool for carbon-carbon bond formation and have been adapted for the synthesis of 2-aminobenzophenones. wum.edu.plresearchgate.net A prevalent method involves the addition of an aryl Grignard reagent (ArMgX) to a 2-aminobenzonitrile (B23959) derivative. asianpubs.org This nucleophilic addition to the nitrile group forms an intermediate imine salt, which is not isolated but is subsequently hydrolyzed in an aqueous workup to yield the final ketone product. asianpubs.orgwikipedia.org This approach cleverly circumvents the issue of the Grignard reagent reacting with the ketone product, as the ketone is only formed during the final hydrolysis step. asianpubs.org
Another pathway utilizes N-methoxy-N-methylamides of anthranilic acid (Weinreb amides). google.com These amides react with Grignard reagents or organolithium compounds to form a stable chelated intermediate. This intermediate collapses to the desired ketone upon acidic workup, preventing over-addition to form a tertiary alcohol, a common side reaction with other carboxylic acid derivatives. google.com This method offers a high-yield and versatile route to a wide array of substituted 2-aminobenzophenones. google.com
Modern and Advanced Synthetic Routes
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for preparing aminobenzophenones. These routes often employ transition-metal catalysis or involve complex molecular rearrangements, offering milder reaction conditions, improved functional group tolerance, and higher yields compared to classical approaches.
Palladium-Catalyzed Direct Addition and Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-nitrogen and carbon-carbon bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between aryl halides and amines. acsgcipr.orgwikipedia.org This reaction can be applied to the synthesis of aminobenzophenone analogues, for example, by coupling an appropriately substituted aniline with a bromo- or chlorobenzophenone. acs.org Microwave-assisted palladium-catalyzed aminations have been shown to significantly shorten reaction times, which is particularly valuable in medicinal chemistry for rapidly generating libraries of compounds. acs.org For the synthesis of primary aminobenzophenones, ammonia (B1221849) equivalents like benzophenone (B1666685) imine are often used, followed by hydrolysis to unmask the amino group. wikipedia.orgacsgcipr.org
Table 2: Optimization of Pd-Catalyzed Addition of Sodium Phenylsulfinate to 2-Aminobenzonitrile Reaction conditions: 2-aminobenzonitrile (0.6 mmol), sodium phenylsulfinate (0.3 mmol), catalyst, ligand, and additive in a solvent under a specific atmosphere. Data extracted from a study developing a novel synthesis of o-aminobenzophenones.
| Entry | Catalyst (mol%) | Ligand (mol%) | Atmosphere | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂ (10) | bpy (20) | Air | 18 |
| 2 | Pd(OAc)₂ (10) | bpy (20) | Air | 32 |
| 3 | Pd(PPh₃)₄ (10) | - | Air | 25 |
| 4 | Pd(OAc)₂ (10) | dppf (20) | Air | 21 |
| 5 | Pd(OAc)₂ (10) | bpy (20) | N₂ | 91 |
bpy = 2,2'-bipyridine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Furthermore, palladium catalysis enables the direct addition of various organometallic reagents to the nitrile group of 2-aminobenzonitriles. mdpi.comnih.gov For instance, a method has been developed for the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.comresearchgate.net This reaction proceeds via a proposed mechanism involving desulfination and addition, offering a practical strategy that tolerates a wide range of functional groups. mdpi.comnih.govresearchgate.net Similarly, the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles provides another efficient route to the 2-aminobenzophenone (B122507) scaffold with excellent yields. asianpubs.orgresearchgate.net
Annulation and Cyclization-Based Syntheses
Annulation and cyclization reactions are powerful strategies for constructing complex ring systems. While 2-aminobenzophenones are most famously used as precursors for the synthesis of heterocyclic compounds like quinazolines, quinazolinones, and benzodiazepines, asianpubs.orgnih.govorganic-chemistry.orgnih.gov some synthetic routes leverage cyclization to build the core structure, which may then be modified to yield the target aminobenzophenone.
One such advanced strategy involves the synthesis of heterocyclic systems that can be subsequently cleaved to reveal the aminobenzophenone structure. wum.edu.pl For example, base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes has been developed to access 2-aminobenzofuran derivatives. rsc.org This process involves a tandem mdpi.commdpi.com-sigmatropic rearrangement. While this specific reaction yields aminobenzofurans, the underlying principles of annulation and rearrangement can be adapted to target aminobenzophenone frameworks. The synthesis often involves creating a larger heterocyclic scaffold which, through a subsequent ring-opening or rearrangement step, yields the desired product.
Aryne-Mediated Transformations and Molecular Rearrangements
Arynes, particularly benzyne, are highly reactive intermediates that can participate in a variety of transformations to form substituted aromatic rings. wikipedia.org A novel, two-step process for converting acyl hydrazides into protected 2-aminobenzophenones utilizes an aryne-based molecular rearrangement. acs.org In the first step, an aryne generated from a suitable precursor undergoes an insertion reaction into the C(O)–N bond of an acyl hydrazide to form a 2-hydrazobenzophenone. acs.org This intermediate is then subjected to a one-pot addition-elimination protocol to cleave the N–N bond, affording the N-protected 2-aminobenzophenone, which can be easily deprotected. acs.org This methodology is notable for its tolerance of a wide variety of functional groups and its avoidance of transition metals for the key bond-forming steps. acs.org
Another related transformation is the formal insertion of arynes into hydroxyindolinones, which leads to the synthesis of sterically hindered o-aminophenols, compounds structurally related to aminobenzophenones. nih.gov These reactions proceed under mild, transition-metal-free conditions and demonstrate the power of aryne chemistry to rapidly assemble complex aromatic scaffolds through addition followed by selective rearrangements. nih.gov
Optimization of Reaction Conditions and Yields in the Synthesis of Aminophenyl Methanones
The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and waste. Various parameters such as temperature, solvent, catalysts, and reagents are systematically varied to find the most efficient protocol.
In the synthesis of protected 2-aminobenzophenones, a two-step process involving an aryne-based molecular rearrangement followed by a one-pot addition-elimination has been reported. The initial reaction of 2-hydrazobenzophenone with tert-butyl bromoacetate (B1195939) in the presence of sodium hydride (NaH) at 20 °C resulted in a modest 45% yield. acs.org Increasing the reaction temperature to 50 °C significantly improved the yield to 67%. acs.org Further optimization involved exploring different bases and solvents to enhance the efficiency of the reaction.
A study on the palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles provides another route to o-aminobenzophenones. nih.gov The reaction conditions for this transformation were optimized by screening various palladium catalysts, ligands, and solvents. The optimal conditions were found to be Pd(OAc)₂, bipyridine (bpy) as the ligand, and a mixture of tetrahydrofuran (B95107) (THF) and water as the solvent system at 80 °C for 48 hours under a nitrogen atmosphere. nih.gov This method demonstrated good functional group tolerance. nih.gov
Another approach involves the Cu-catalyzed nih.govmdpi.com-rearrangement—oxa-Michael addition cascade reactions for the synthesis of meta-aminophenol derivatives. mdpi.com The optimization of these reactions involved screening different solvents, with 1,2-dichloroethane (B1671644) (DCE) providing the best yield. mdpi.com The reaction temperature was also a crucial parameter, with 70 °C being optimal for the reaction of N-methoxyaniline with methanol (B129727). mdpi.com The choice of protecting group on the nitrogen atom was also found to significantly affect the product selectivity. mdpi.com
The following table summarizes the optimization of reaction conditions for the synthesis of a protected 2-aminobenzophenone analogue.
| Entry | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | tert-butyl bromoacetate | NaH | THF | 20 | 45 |
| 2 | tert-butyl bromoacetate | NaH | THF | 50 | 67 |
Data sourced from a study on the formation of protected 2-aminobenzophenones. acs.org
Gram-Scale Synthesis Considerations
Scaling up a chemical synthesis from a laboratory scale to a gram-scale or larger presents a unique set of challenges. These can include issues with heat transfer, mass transfer, reaction kinetics, and product isolation. Therefore, a synthetic protocol that is efficient on a small scale may require significant modifications for larger-scale production.
A reported protocol for the formation of protected 2-aminobenzophenones was successfully applied to a gram-scale synthesis, yielding the desired product in 72% yield. nih.govacs.org This demonstrates the scalability of the developed method. The process involved the reaction of a 2-hydrazobenzophenone with diethyl bromomalonate in the presence of sodium hydride in tetrahydrofuran. acs.org
In another instance, the synthesis of meta-aminophenol derivatives was improved by increasing the reaction scale from 0.2 mmol to 0.5 mmol, which resulted in a better chemical yield. mdpi.com This suggests that for certain reactions, simply increasing the scale can lead to improved outcomes, although this is not always the case.
The development of robust and scalable synthetic methods is crucial for the practical application of these compounds in various fields. The ability to produce multi-gram quantities of (2-Aminophenyl)(3-methoxyphenyl)methanone and its analogues is essential for further research and development, including their potential use as building blocks in the synthesis of more complex molecules.
Chemical Reactivity and Derivatization of 2 Aminophenyl 3 Methoxyphenyl Methanone
Reactions Involving the Amino Group
The primary amino group in (2-Aminophenyl)(3-methoxyphenyl)methanone is a versatile site for chemical modification, readily undergoing reactions such as amidation and urea (B33335) formation, as well as serving as a key nucleophile in cyclization reactions to form various heterocyclic systems.
Amidation and Urea Formation Reactions
The nucleophilic nature of the primary amino group allows for its facile acylation to form amides and its reaction with isocyanates to yield urea derivatives.
Amidation: this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acylated products. This reaction is a standard method for introducing an acyl group onto an amino functionality. For instance, the reaction with an acyl chloride, such as benzoyl chloride, would yield N-(2-(3-methoxybenzoyl)phenyl)benzamide. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the acyl chloride's carbonyl carbon. libretexts.org
Urea Formation: The amino group of this compound can react with isocyanates to form N,N'-disubstituted ureas. This reaction is a common and efficient method for urea synthesis. organic-chemistry.org For example, reaction with an aryl isocyanate, like phenyl isocyanate, would produce 1-(2-(3-methoxybenzoyl)phenyl)-3-phenylurea. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. mdpi.com
Another approach to urea formation involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole. The amine can be converted into an isocyanate in situ, which then reacts with another amine to form a urea. organic-chemistry.orgmdpi.com Alternatively, the amine can be converted into a carbamate, which can then be reacted with another amine to yield the desired urea. mdpi.com
Table 1: Examples of Amidation and Urea Formation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Benzoyl chloride | N-(2-(3-methoxybenzoyl)phenyl)benzamide | Amidation |
| This compound | Phenyl isocyanate | 1-(2-(3-methoxybenzoyl)phenyl)-3-phenylurea | Urea Formation |
| This compound | Triphosgene, then Aniline (B41778) | 1-(2-(3-methoxybenzoyl)phenyl)-3-phenylurea | Urea Formation |
Cyclization Reactions Leading to Heterocyclic Systems
The strategic positioning of the amino and carbonyl groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines and benzodiazepines. These reactions are of significant interest due to the wide range of biological activities exhibited by these heterocyclic scaffolds. researchgate.netresearchgate.netnih.gov
Quinazoline Synthesis: Quinazolines are a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov Derivatives of this compound are versatile starting materials for the synthesis of 2,4-disubstituted quinazolines. One common method involves the reaction of the aminobenzophenone with a source of ammonia (B1221849) and an aldehyde or its equivalent. For instance, a facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines is catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP in acetonitrile. organic-chemistry.org Molecular iodine has also been shown to catalyze the reaction of 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields, using oxygen as a green oxidant. nih.govorganic-chemistry.org
Table 2: Selected Methods for Quinazoline Synthesis from 2-Aminobenzophenones
| Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Benzylamines | Ceric Ammonium Nitrate (CAN)-TBHP, MeCN | 2-Phenylquinazolines | organic-chemistry.org |
| Benzylamines | I₂, O₂ (oxidant) | Quinolizines | nih.govorganic-chemistry.org |
| Aldehydes, NH₄OAc | Microwave irradiation, solvent-free | 2,4-Diarylquinazolines | nih.gov |
| (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, Air (oxidant) | Quinazolines | organic-chemistry.org |
Benzodiazepine Synthesis: Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. 1,4-Benzodiazepines are particularly important in medicinal chemistry. The synthesis of 1,4-benzodiazepine (B1214927) derivatives can be achieved from 2-aminobenzophenones. A classical method involves the reaction of the 2-aminobenzophenone (B122507) with an amino acid or its derivative. For example, reaction with glycine (B1666218) ethyl ester hydrochloride in pyridine (B92270) can lead to the formation of a 1,4-benzodiazepin-2-one scaffold. researchgate.net Modifications to this approach allow for the synthesis of a wide variety of substituted benzodiazepines. najah.edunih.gov
Reactions at the Carbonyl Group
The carbonyl group of this compound is susceptible to nucleophilic attack and can undergo reduction to the corresponding alcohol.
Nucleophilic Additions
The electrophilic carbon atom of the carbonyl group can be attacked by various nucleophiles. libretexts.orgchemistrysteps.commasterorganicchemistry.com
Grignard Reaction: The reaction of this compound with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(2-aminophenyl)-1-(3-methoxyphenyl)-1-ethanol. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon. youtube.com
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones. Reaction of this compound with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of 1-(2-aminophenyl)-1-(3-methoxyphenyl)ethene, effectively replacing the carbonyl oxygen with a methylene (B1212753) group. youtube.com
Reductions and Oxidations
Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reduction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield (2-aminophenyl)(3-methoxyphenyl)methanol. The reaction involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon. youtube.com
Oxidation: The oxidation of the carbonyl group in a diaryl ketone like this compound is not a common reaction under standard conditions. However, oxidative cyclization reactions involving the amino group and other parts of the molecule are known. For instance, oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents, the amino group (-NH₂) and the methoxy (B1213986) group (-OCH₃), play a crucial role in determining the position of the incoming electrophile.
The amino group is a powerful activating group and an ortho-, para-director. libretexts.orglibretexts.org The methoxy group is also an activating group and an ortho-, para-director. libretexts.org In the aminophenyl ring, the strong activating and directing effect of the amino group will dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 4 and 6). However, the bulky benzoyl group may sterically hinder the ortho position (position 6).
In the methoxyphenyl ring, the methoxy group will direct incoming electrophiles to the positions ortho and para to it (positions 2', 4', and 6'). The carbonyl group is a deactivating group and a meta-director. Its influence will be less significant compared to the strongly activating methoxy group.
Nitration: Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO₂) onto one of the aromatic rings. masterorganicchemistry.comsavemyexams.com Given the activating nature of the amino and methoxy groups, the reaction would likely occur on either of the rings, with the position of substitution directed by these groups.
Halogenation: Halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst, would also be directed by the activating amino and methoxy groups to the ortho and para positions. masterorganicchemistry.com A para-directed electrophilic bromination using N-bromosuccinimide (NBS) has been demonstrated on a related 2-aminobenzophenone derivative. acs.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Activating/Deactivating Group | Directing Effect | Predicted Position of Substitution |
|---|---|---|---|
| Aminophenyl | -NH₂ (Activating) | Ortho, Para | 4- and 6-positions |
| Methoxyphenyl | -OCH₃ (Activating) | Ortho, Para | 2'-, 4'-, and 6'-positions |
| Both | -C=O (Deactivating) | Meta | --- |
Structural Elucidation and Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The structure of (2-Aminophenyl)(3-methoxyphenyl)methanone contains several chromophores—groups of atoms responsible for absorbing light—which dictate its UV-Vis spectral characteristics.
The key chromophores in this molecule are the benzoyl system (a phenyl group attached to a carbonyl group, C=O), the aminophenyl group, and the methoxyphenyl group. The presence of aromatic rings, a carbonyl group with non-bonding (n) electrons on the oxygen atom, and an amino group with non-bonding electrons on the nitrogen atom gives rise to specific types of electronic transitions. The primary transitions expected for this compound are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π-systems of the two aromatic rings and the carbonyl group. These are typically high-energy transitions resulting in strong absorption bands. The conjugation between the aromatic rings and the carbonyl bridge can lower the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift).
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital of the carbonyl group. These transitions are of lower energy than π → π* transitions and result in weaker absorption bands, often appearing as a shoulder on the main absorption peak at a longer wavelength.
The substituents on the phenyl rings—the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group—act as auxochromes. Auxochromes are functional groups with non-bonding electrons that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. Both the amino and methoxy groups are electron-donating and can extend the conjugation of the system through their lone pairs of electrons, which typically results in a bathochromic (red) shift of the λₘₐₓ values. Theoretical studies on similar benzophenone (B1666685) derivatives confirm that such ππ* transitions are the most prominent features in their UV absorption spectra. acs.org
| Chromophore | Expected Transition Type | Description |
|---|---|---|
| Aromatic Rings (Phenyl) | π → π | High-intensity absorption arising from the conjugated π-electron system of the benzene (B151609) rings. |
| Carbonyl Group (C=O) | n → π | Lower-intensity absorption due to the promotion of a non-bonding electron from the oxygen to an antibonding π* orbital. |
| Amino Group (-NH₂) | n → σ* / n → π* | The lone pair on nitrogen can participate in transitions, often overlapping with and modifying the absorptions of the main chromophore. |
X-ray Crystallography for Solid-State Structure Determination
Without experimental X-ray crystallography data, a definitive analysis of the solid-state molecular conformation and a precise data table of bond lengths and angles for this compound cannot be provided. However, analysis of structurally similar benzophenone derivatives suggests that the molecule is likely non-planar. nih.govresearchgate.net The steric hindrance between the ortho-amino group and the carbonyl group, as well as the inherent rotational freedom around the C-C bonds connecting the carbonyl carbon to the phenyl rings, would result in the two aromatic rings being twisted out of the plane of the central carbonyl group. The dihedral angles between the phenyl rings and the carbonyl plane are critical parameters that would be determined from crystallographic data.
Computational and Theoretical Investigations of 2 Aminophenyl 3 Methoxyphenyl Methanone
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the properties of molecules. These methods, grounded in quantum mechanics, provide deep insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It focuses on the electron density as the fundamental quantity, which simplifies calculations compared to traditional wavefunction-based methods. A typical DFT study on (2-Aminophenyl)(3-methoxyphenyl)methanone would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. Following optimization, various electronic properties such as total energy, dipole moment, and the distribution of atomic charges would be calculated. These results would elucidate how the aminophenyl and methoxyphenyl rings influence the electronic character of the central carbonyl group.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has several rotatable bonds (e.g., the bonds connecting the phenyl rings to the carbonyl carbon), a conformational analysis would be crucial. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.
For this compound, a theoretical study would calculate the energies and visualize the shapes of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, other chemical reactivity descriptors such as electronegativity, chemical hardness, and softness would be derived to quantify the molecule's reactive tendencies.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential. An MEP analysis of this compound would identify the most likely sites for intermolecular interactions, highlighting the electron-rich oxygen of the carbonyl and methoxy (B1213986) groups and the nitrogen of the amino group, as well as any electron-deficient regions.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational chemistry allows for the prediction of NMR chemical shifts (both ¹H and ¹³C) for a given molecule. Using methods like DFT, the magnetic shielding of each nucleus in this compound would be calculated based on its electronic environment in the optimized molecular structure. These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing these predicted shifts with experimentally measured NMR spectra serves as a powerful tool for validating the computed structure and aiding in the assignment of experimental signals.
Simulation of Vibrational and UV-Vis Spectra
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating and understanding the vibrational and electronic properties of molecules. redalyc.org These simulations provide insights that complement experimental spectroscopic data.
Vibrational Spectra Simulation: Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). scispace.com Such calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. The process involves optimizing the molecule's geometry to find its lowest energy state. Following optimization, harmonic vibrational frequency calculations are performed. The resulting theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. redalyc.org
Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching, N-H bending, or phenyl ring deformations, through Potential Energy Distribution (PED) analysis. scielo.org.za This detailed assignment helps in the precise interpretation of experimental IR and Raman spectra.
Table 1: Representative Theoretical Vibrational Mode Assignments for a Benzophenone-like Structure This table is illustrative of typical assignments and not based on specific data for the title compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3500–3300 | Stretching of the amine group's N-H bonds. scispace.com |
| C-H Stretch (Aromatic) | 3100–3000 | Stretching of carbon-hydrogen bonds on the phenyl rings. nih.gov |
| C=O Stretch | 1700–1650 | Stretching of the ketone's carbonyl group. scielo.org.za |
| C=C Stretch (Aromatic) | 1600–1450 | In-plane stretching of the carbon-carbon bonds within the phenyl rings. |
| C-N Stretch | 1350–1250 | Stretching of the carbon-nitrogen bond of the amine group. |
UV-Vis Spectra Simulation: The simulation of electronic transitions, which are observed in UV-Vis spectroscopy, is commonly carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations can predict the absorption wavelengths (λmax) of a molecule. By calculating the energy difference between the ground state and various excited states, TD-DFT can identify the most probable electronic transitions. These transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. elsevierpure.com The nature of these transitions, such as n→π* or π→π*, can be characterized, providing a deeper understanding of the molecule's electronic structure. eurjchem.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and calculating the forces between the atoms using a force field (like AMBER or GROMACS). nih.gov By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, providing a view of the molecule's dynamic behavior.
MD simulations can reveal:
Conformational Flexibility: How the molecule changes its shape, including the rotation around single bonds (e.g., the bonds connecting the phenyl rings to the carbonyl carbon).
Solvent Interactions: How the molecule interacts with the surrounding solvent, including the formation of hydrogen bonds between the amine group and water.
Stability of Complexes: When docked to a biological target, MD simulations can assess the stability of the ligand-receptor complex over time, providing insights into the binding affinity and residence time. unar.ac.id
Research Applications and Utility of 2 Aminophenyl 3 Methoxyphenyl Methanone
Role as a Key Intermediate in Organic Synthesis
The primary utility of (2-Aminophenyl)(3-methoxyphenyl)methanone lies in its role as a foundational building block in organic synthesis. The presence of reactive functional groups—the ketone, the aromatic rings, and particularly the nucleophilic amino group—allows for a wide array of chemical transformations.
2-aminobenzophenones are a well-established class of starting materials for constructing more intricate and high-value organic molecules. nih.gov Their stable benzophenone (B1666685) backbone is readily functionalized, providing a reliable platform for building complex three-dimensional structures. acs.org The strategic placement of the amino group allows it to be a key handle for subsequent chemical modifications and cyclization reactions.
A prominent example of their utility is in the synthesis of pharmacologically active agents. Research has demonstrated that the 2-aminobenzophenone (B122507) core is instrumental in producing compounds with applications as antimitotic, antitumor, and antiproliferative agents, as well as skeletal muscle relaxants. nih.gov For instance, synthetic methodologies have been developed that utilize the 2-aminobenzophenone scaffold to access complex neurological medicines like phenazepam. nih.govacs.org In such syntheses, the aminobenzophenone unit serves as the central precursor which is then elaborated through a series of reactions—such as alkylation, bromination, and cyclization—to yield the final complex drug molecule. acs.org This highlights the compound's role in providing an essential molecular framework that can be transformed into medicinally relevant structures. nih.govacs.org
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these cyclic structures are prevalent in a vast number of pharmaceuticals. asianpubs.org 2-Aminobenzophenones, including this compound, are exceptionally valuable synthons for generating diverse libraries of heterocyclic compounds. nih.govasianpubs.org The intramolecular reaction between the ortho-amino group and the ketone, or with a suitably introduced side chain, is a powerful strategy for forming new rings.
This utility has been extensively documented, showing that the 2-aminobenzophenone framework is a direct precursor to a wide variety of important heterocyclic systems. nih.govacs.org These reactions often proceed with high efficiency, making them attractive for both academic research and industrial-scale synthesis. The ability to generate a multitude of different heterocyclic cores from a common starting material is a significant advantage in drug discovery, enabling the exploration of broad chemical space to identify new bioactive molecules. asianpubs.org
Table 1: Heterocyclic Compounds Derived from 2-Aminobenzophenone Precursors
| Heterocyclic System | Reference |
|---|---|
| Acridones | nih.govacs.org |
| Benzodiazepines | nih.govacs.org |
| Benzisoxazoles | nih.govacs.org |
| Benzothiophenes | nih.govacs.org |
| Diaryldibenzodiazocines | nih.govacs.org |
| Fluorenones | nih.govacs.org |
| Indazoles | nih.govacs.org |
| Indoles | nih.govacs.org |
| Quinazolines | nih.govacs.org |
| Quinolines | nih.govacs.org |
| Quinolinones | nih.govacs.org |
Potential in Materials Science Research
Beyond organic synthesis, the benzophenone moiety within the molecule suggests potential applications in materials science, particularly in the field of polymer chemistry.
Benzophenone and its derivatives are widely recognized for their ability to function as photoinitiators. nih.govmedchemexpress.com Specifically, they act as Type II, or hydrogen-capturing, photoinitiators. longchangchemical.com Upon absorption of ultraviolet (UV) light, the benzophenone core is promoted to an excited state. In this state, it can interact with a hydrogen donor molecule, such as a tertiary amine, to generate the free radicals necessary to initiate the polymerization of monomers like acrylates. longchangchemical.comgoogle.com
Aminobenzophenones are of particular interest for these applications. Patents have been filed for photopolymerizable compositions that include aminobenzophenone derivatives as key components of the photoinitiating system. google.com Research has also focused on incorporating the aminobenzophenone structure into polymerizable monomers. This creates polymer-bound photoinitiators, which can improve compatibility within the resin system and reduce the migration of small molecule initiators from the final cured material. google.com While this compound itself has not been singled out in extensive studies, its structural class is firmly established as a promising platform for developing new photoinitiator systems for UV-curing applications in coatings, adhesives, and inks. sinocurechem.comnih.gov
Emerging Research Directions for Aminobenzophenones
The versatile 2-aminobenzophenone scaffold continues to be a focal point of innovative research, with several emerging directions in medicinal chemistry and industrial applications.
One of the most significant new avenues is the development of 2-aminobenzophenone derivatives as potent antimitotic agents for cancer therapy. acs.org Researchers have designed these compounds as analogues of natural products like combretastatin (B1194345) A-4, a powerful inhibitor of tubulin polymerization. acs.org The benzophenone structure offers advantages in chemical stability and water solubility over the stilbene (B7821643) core of combretastatin. acs.org Studies have shown that the presence of the amino group at the ortho position of one of the phenyl rings plays an integral role in the compound's growth-inhibiting activity against various human cancer cell lines. acs.org
Another promising area is the investigation of aminobenzophenone derivatives as anti-inflammatory agents. A series of 4-aminobenzophenones (structural isomers of the title compound) were identified as a novel class of potent inhibitors of p38 MAP kinase, an enzyme involved in the production of pro-inflammatory cytokines. nih.govnih.gov These compounds effectively inhibited the release of IL-1β and TNF-α and demonstrated good anti-inflammatory effects in preclinical models when applied topically. nih.gov
Beyond these areas, the aminobenzophenone skeleton is being explored for a wide range of other pharmacological and industrial uses. These include the development of skeletal muscle relaxants, modulators of GABAA receptor currents for neurological applications, and use as precursors for agricultural chemicals, dyes, pigments, and specialized polymer additives like flameproofing agents and corrosion inhibitors. nih.govchemicalbook.comresearchgate.net
Table 2: Summary of Emerging Research Areas for Aminobenzophenones
| Research Area | Key Findings / Application | Reference |
|---|---|---|
| Antimitotic Agents | Inhibit tubulin polymerization; designed as stable analogues of combretastatin A-4 for cancer therapy. | acs.orgacs.org |
| Anti-inflammatory Agents | Act as potent p38 MAP kinase inhibitors, blocking pro-inflammatory cytokine release. | nih.govnih.gov |
| Neurological Agents | Modulate GABAA receptor-mediated currents; serve as skeletal muscle relaxants. | nih.govchemicalbook.com |
Future Perspectives and Challenges in the Research of 2 Aminophenyl 3 Methoxyphenyl Methanone
Development of Novel and Sustainable Synthetic Strategies
The synthesis of 2-aminobenzophenones has traditionally relied on methods like the Friedel-Crafts reaction of anthranilic acid derivatives or the reaction of aryl-Grignard reagents with 2-nitro or 2-aminobenzaldehydes. asianpubs.org However, these methods often involve multiple steps, including the protection and deprotection of the amino group, and can require harsh reaction conditions. asianpubs.org A significant challenge and future direction lie in the development of novel, more sustainable synthetic strategies that offer higher efficiency, atom economy, and reduced environmental impact.
Recent advancements have pointed towards several promising avenues. One such approach involves a three-step procedure starting from substituted anilines, which are first protected as acetanilides, then benzoylated, and finally deprotected to yield the desired 2-aminobenzophenone (B122507). researchgate.net Another innovative method utilizes the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. asianpubs.org A particularly novel strategy involves the reaction of arynes with acyl hydrazides, leading to a molecular rearrangement that forms 2-hydrazobenzophenones, which can then be converted to the target 2-aminobenzophenones. acs.org This method has demonstrated good to excellent yields for a range of functional groups. acs.org
Future research will likely focus on refining these novel methods and exploring new catalytic systems. The use of earth-abundant metal catalysts, photocatalysis, and enzymatic transformations could lead to even more sustainable and cost-effective synthetic routes. The development of one-pot procedures that minimize intermediate purification steps will also be a key area of focus.
Table 1: Comparison of Synthetic Strategies for 2-Aminobenzophenones
| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages |
| Classical Friedel-Crafts | Anthranilic acid derivatives, Aryl compounds | Requires protection/deprotection of the amino group; often vigorous conditions. asianpubs.orgorgsyn.org | Well-established methodology. |
| From Substituted Anilines | Substituted anilines, Acetic anhydride, (Trichloromethyl)benzene | Three-step process involving protection, benzoylation, and deprotection. researchgate.net | Good yields reported. researchgate.net |
| Palladium-Catalyzed Addition | 2-Aminobenzonitriles, Sodium arylsulfinates | Involves desulfination and addition reactions. asianpubs.org | Utilizes unprotected starting materials. |
| Aryne-Acyl Hydrazide Reaction | Acyl hydrazides, Aryne precursors | Proceeds via a 2-hydrazobenzophenone intermediate. acs.org | Tolerant of various functional groups; good to excellent yields. acs.org |
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of (2-Aminophenyl)(3-methoxyphenyl)methanone is largely dictated by the interplay between the nucleophilic amino group and the electrophilic carbonyl group, as well as the two aromatic rings. The amino group, in particular, serves as a handle for a variety of synthetic transformations, making 2-aminobenzophenones valuable precursors for a wide range of heterocyclic compounds. asianpubs.org
Known transformations of 2-aminobenzophenones include their use in the Friedländer synthesis to produce polysubstituted quinolines and their reaction with various reagents to form quinazolines, acridines, and benzodiazepines. asianpubs.orgrsc.orgresearchgate.net For instance, the reaction of 2-aminobenzophenone with benzylamines, promoted by TEMPO under electrochemical conditions, has been shown to efficiently produce quinazolines. rsc.orgnih.gov
The future in this area lies in the exploration of undiscovered reactivity pathways. This could involve leveraging the unique electronic properties of the methoxy-substituted phenyl ring to control regioselectivity in further functionalization reactions. The development of novel catalytic systems could unlock new modes of reactivity, such as C-H activation of the aromatic rings or novel cycloaddition reactions. For example, investigating the reaction of this compound with a broader range of active methylene (B1212753) compounds or under different catalytic conditions could lead to the discovery of new classes of heterocyclic compounds. researchgate.net The tandem reaction sequences, where multiple bonds are formed in a single operation, will be a key area for future exploration.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry offers a powerful tool for accelerating the discovery and development of new chemical entities and reactions. While specific computational studies on this compound are not widely reported, the application of these methods represents a significant future opportunity.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure, molecular orbitals, and reaction mechanisms of this compound. For example, computational studies on the aminolysis of related compounds like 2-benzoxazolinone (B145934) have successfully elucidated reaction pathways and transition states. nih.gov Similar studies on this compound could provide valuable insights into its reactivity with various electrophiles and nucleophiles, helping to predict the feasibility and outcome of new reactions.
Furthermore, computational models can be used to predict key physicochemical properties, which is crucial for the design of molecules with specific applications. In silico screening of virtual libraries of derivatives of this compound could help identify candidates with desirable electronic or steric properties for specific synthetic targets. The integration of machine learning and artificial intelligence with computational chemistry could further enhance the predictive power of these models, enabling the rapid identification of promising new transformations and applications.
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)
The principles of green chemistry and modern manufacturing technologies like flow chemistry are poised to revolutionize the synthesis of fine chemicals. acs.org The application of these methodologies to the synthesis of this compound presents both a challenge and a significant opportunity for future research.
Green chemistry aims to reduce the environmental impact of chemical processes. acs.org For the synthesis of this compound, this could involve the use of greener solvents, the development of catalyst recycling protocols, and the design of reactions with higher atom economy. researchgate.netresearchgate.net For example, employing low melting mixtures of L-(+)-tartaric acid and urea (B33335) derivatives as a biodegradable reaction medium for the synthesis of related quinoline (B57606) derivatives from 2-aminoaryl ketones showcases a green approach. researchgate.net
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and improved scalability. researchgate.netgoogle.com The synthesis of benzophenone (B1666685) derivatives using continuous flow microreactors has been reported, demonstrating the feasibility of this technology for this class of compounds. google.compatsnap.com These methods often utilize Grignard reagents and acyl chlorides, offering a continuous and efficient production process. google.compatsnap.com Adapting these flow chemistry protocols for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can be particularly beneficial for managing exothermic reactions and improving yields. rsc.orgresearchgate.net
Q & A
Q. What are the common synthetic routes for (2-Aminophenyl)(3-methoxyphenyl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves a Friedel-Crafts acylation or condensation between 2-aminophenyl and 3-methoxyphenyl precursors. For example, coupling 2-aminoacetophenone derivatives with 3-methoxybenzaldehyde under acidic catalysis (e.g., H₂SO₄ or AlCl₃) can yield the target compound. Optimization focuses on solvent selection (e.g., dichloromethane for polar aprotic conditions), temperature control (60–80°C), and catalyst loading to enhance yield (>70%) and purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : The aromatic protons of the 2-aminophenyl group appear as doublets (δ 6.5–7.2 ppm), while the methoxy group (OCH₃) resonates as a singlet at δ ~3.8 ppm. The ketone carbonyl (C=O) is observed at δ ~195–205 ppm in ¹³C NMR.
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), N–H (amine, ~3350 cm⁻¹), and OCH₃ (~2850 cm⁻¹) confirm functional groups. Comparative analysis with reference spectra of structurally similar methanones (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone) ensures accuracy .
Q. What factors influence the stability of this compound during storage?
Stability is affected by:
- Light : Photooxidation of the aromatic amine group necessitates storage in amber vials.
- Temperature : Degradation accelerates above 25°C; recommend refrigeration at 4°C.
- Humidity : Hygroscopic properties require desiccants (e.g., silica gel) to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs (e.g., curcumin, resveratrol), predict antioxidant and anti-inflammatory potential based on electron-donating groups (methoxy, amine) . Density Functional Theory (DFT) calculates frontier molecular orbitals to assess reactivity—lower HOMO-LUMO gaps (~4.5 eV) suggest higher bioactivity .
Q. What experimental strategies resolve contradictions in reaction kinetic data for this compound?
Discrepancies in rate constants may arise from:
- Purity : Impurities in starting materials alter kinetics; use HPLC to verify reactant purity (>98%).
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
- Catalyst deactivation : Monitor catalyst (e.g., AlCl₃) activity via in-situ FTIR. Replicate conditions from studies like those on (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone to validate mechanisms .
Q. How does the compound’s structure-activity relationship (SAR) guide pharmacological studies?
- Methoxy group : Enhances lipophilicity and membrane permeability (logP ~2.8).
- Amino group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
- Planar aromatic system : Enables π-π stacking with DNA or protein residues. SAR studies on analogs like (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone show that electron-donating substituents amplify antioxidant activity (IC₅₀ ~15 μM in DPPH assays) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
